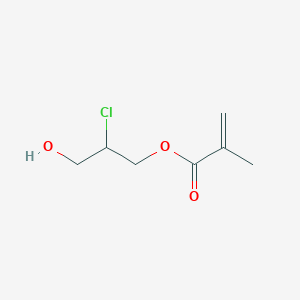
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate, also known as 3-Chloro-2-hydroxypropyl methacrylate, is an organic compound with the molecular formula C7H11ClO3. It is a methacrylate ester that contains both a chloro and a hydroxy functional group. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo free radical polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl methacrylate, which then reacts with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide
Esterification Agents: Carboxylic acids, acid chlorides
Major Products
Polymers and Copolymers: Used in coatings, adhesives, and sealants
Substituted Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals
Applications De Recherche Scientifique
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Employed in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo free radical polymerization. The compound’s methacrylate group can form radicals in the presence of initiators, leading to the formation of polymer chains. The chloro and hydroxy groups can participate in further chemical modifications, allowing for the synthesis of a wide range of functionalized polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl methacrylate: Lacks the chloro group, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group, leading to different polymerization properties.
Uniqueness
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both chloro and hydroxy functional groups, which provide versatility in chemical reactions and polymerization processes. This dual functionality allows for the synthesis of a wide range of specialized polymers and copolymers with tailored properties .
Propriétés
Numéro CAS |
82397-85-1 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
(2-chloro-3-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(8)3-9/h6,9H,1,3-4H2,2H3 |
Clé InChI |
JTMTVBCMZZJAKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


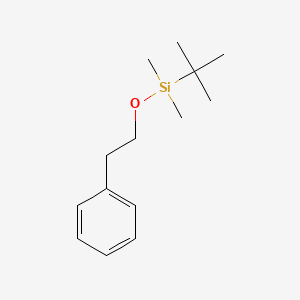
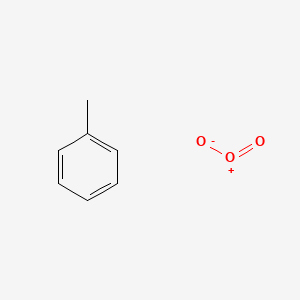
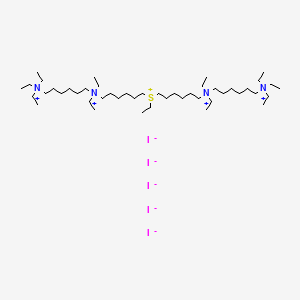

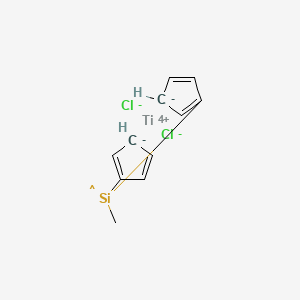
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
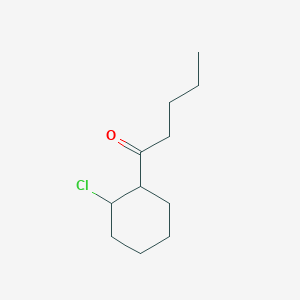
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
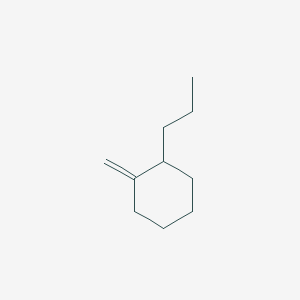

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
